molecular formula C29H31Cl2N3O2 B608154 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl CAS No. 2247491-97-8

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl

Cat. No. B608154
CAS RN: 2247491-97-8
M. Wt: 524.49
InChI Key: IQLVMUSOSDGQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IUN91978, also known as NPB, is a specific inhibitor of the phosphorylation of human BCL-2-associated death promoter (hBAD) specifically on Ser99, thereby exerting its effect independently of AKT and other kinase activities despite the demonstration of AKT-mediated BAD-Ser99 phosphorylation. NPB was reportede by Pandey V et al in PNAS. 2018, 115(44):E10505-E10514. NPB has CAS#2247491-97-8 without code name. We temporally name it as IUN91978 based on hodoodo chemical nomenclature (Hodoodo Chemical Nomenclature).

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl, often referred to as NPB, has been extensively studied for its application in organic light-emitting diodes (OLEDs). NPB is used as a hole-transporting material due to its excellent film-forming ability and thermal stability. It contributes to the high efficiency and stability of OLEDs (Oh, Kulshreshtha, Kwon, & Lee, 2010), (Troadec, Vériot, & Moliton, 2002).

Electroluminescence and Hole Mobility

NPB is also involved in the study of electroluminescence. Devices using NPB demonstrate significant improvements in electroluminescent properties, such as higher efficiency and color saturation in blue OLEDs. Additionally, the hole mobility of NPB has been a subject of research, leading to a better understanding of charge transport in OLED materials (Mäkinen, Hill, Shashidhar, Nikolov, & Kafafi, 2001), (Li, Li, Su, Zang, Chu, Xin, Bi, Li, & Yu, 2008).

Enhanced Device Performance

Research shows that NPB can be used to enhance the performance of OLEDs, particularly in terms of their efficiency, brightness, and color purity. For example, deep-blue and green OLEDs using NPB have shown low turn-on voltages and high color purities close to National Television Standards Committee standards (Thangthong, Prachumrak, Namuangruk, Jungsuttiwong, Keawin, Sudyoadsuk, & Promarak, 2012).

Structural Analysis

The molecular and crystal structure of NPB has also been analyzed to understand its packing and intermolecular interactions. Such studies provide insights into the material's solid-state properties, which are crucial for its application in electronic devices (Cheng & Cheng, 2010).

Triplet Exciton Confinement

Another application of NPB is in the confinement of triplet excitons in OLEDs. This is vital for improving the efficiency of electrophosphorescence in OLEDs. The studies demonstrate that NPB, among other materials, can effectively confine triplet excitons, thereby enhancing OLED performance (Goushi, Kwong, Brown, Sasabe, & Adachi, 2004).

properties

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBKWKFFTZAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408009
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

CAS RN

123847-85-8
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl
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